1-((5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one
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Description
1-((5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)methyl)-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H17ClN4O4S and its molecular weight is 420.87. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Research on derivatives of 1,2,4-oxadiazoles has highlighted their potential as apoptosis inducers and anticancer agents. For example, certain 3-aryl-5-aryl-1,2,4-oxadiazoles have been identified as novel apoptosis inducers through caspase- and cell-based high-throughput screening assays, displaying good activity against several breast and colorectal cancer cell lines. These compounds have been shown to induce apoptosis and arrest cancer cells in the G(1) phase, pointing to their utility in cancer treatment (Zhang et al., 2005).
Antimicrobial and Antifungal Agents
Synthetic efforts have also been directed towards creating novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, showing significant in vitro antibacterial and antifungal activities. Such compounds are promising in overcoming microbe resistance to pharmaceutical drugs, marking their importance in the development of new antimicrobial agents (Katariya et al., 2021).
Optical and Electronic Applications
The structural modification and synthesis of pyridine derivatives have found relevance in creating materials with specific optical and electronic properties. Research into the structural, optical, and diode characteristics of certain pyridine derivatives has revealed their potential in developing novel photosensitive and electronic devices, showcasing their versatility beyond biological applications (Zedan et al., 2020).
Properties
IUPAC Name |
1-[[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-3-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4S/c19-14-7-2-1-6-13(14)17-20-16(21-27-17)12-22-9-5-8-15(18(22)24)28(25,26)23-10-3-4-11-23/h1-2,5-9H,3-4,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNMLEJBCDJCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC3=NOC(=N3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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